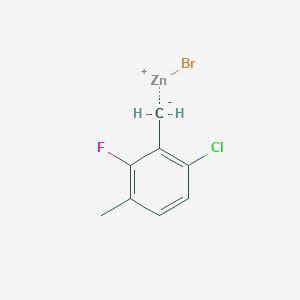
3-Fluoropropylzinc iodide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropropylzinc iodide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is a solution of 3-fluoropropylzinc iodide in tetrahydrofuran, a common solvent in organic chemistry. This compound is particularly valuable for its role in cross-coupling reactions, where it serves as a nucleophile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Fluoropropylzinc iodide can be synthesized through the reaction of 3-fluoropropyl iodide with zinc in the presence of tetrahydrofuran. The reaction typically proceeds as follows:
3-Fluoropropyl iodide+Zinc→3-Fluoropropylzinc iodide
The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 3-fluoropropylzinc iodide involves similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoropropylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves a palladium or nickel catalyst and a halide or pseudohalide electrophile. The typical conditions include a base such as triethylamine and a temperature range of 0°C to room temperature.
Addition Reactions: These reactions often involve aldehydes or ketones as electrophiles, with the reaction proceeding at low temperatures to prevent side reactions.
Major Products
The major products of reactions involving 3-fluoropropylzinc iodide are typically substituted fluoropropyl derivatives. For example, in a Negishi coupling, the product would be a fluoropropyl-substituted aromatic or aliphatic compound.
Applications De Recherche Scientifique
3-Fluoropropylzinc iodide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for bioactive compounds and molecular probes.
Medicine: It is involved in the synthesis of fluorinated drugs, which often have improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which 3-fluoropropylzinc iodide exerts its effects is primarily through its role as a nucleophile in substitution and addition reactions. The zinc atom coordinates with the electrophile, facilitating the transfer of the fluoropropyl group. This process often involves the formation of a transient organozinc intermediate, which then reacts with the electrophile to form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloropropylzinc iodide
- 3-Bromopropylzinc iodide
- 3-Iodopropylzinc iodide
Comparison
3-Fluoropropylzinc iodide is unique among its analogs due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the reactivity and selectivity of the compound in various reactions. Additionally, fluorinated compounds often exhibit enhanced metabolic stability, making them valuable in pharmaceutical applications.
Propriétés
IUPAC Name |
1-fluoropropane;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F.HI.Zn/c1-2-3-4;;/h1-3H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWSBMCNMRPNGD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCF.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FIZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6294799.png)












